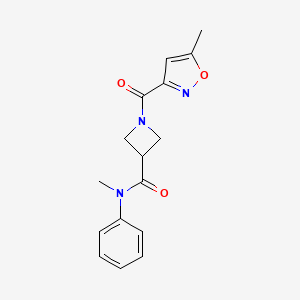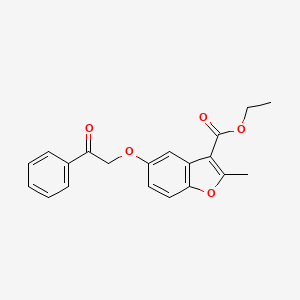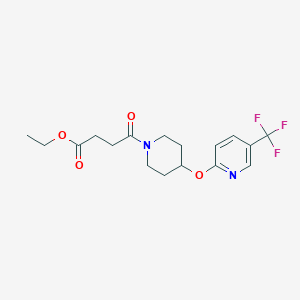![molecular formula C14H17N3O2 B2917969 5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574582-11-8](/img/structure/B2917969.png)
5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C14H17N3O2 and its molecular weight is 259.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiallergy Activity
Compounds related to 5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide have demonstrated significant antiallergy properties. Substituted 11-oxo-11H-pyrido[2,1-b]quinazoline-8-carboxylic acids, such as the 2-methyl variant, have shown to be superior to cromolyn sodium and doxantrazole in rat models, both orally and intravenously, in tests like the rat PCA test and allergic bronchospasm models (Schwender et al., 1979). Additionally, these compounds have shown to be orally active antiallergy agents in different animal models, indicating their potential for treating asthma and related conditions (Tilley et al., 1987).
Anti-Inflammatory and Analgesic Properties
Several derivatives of pyrido[2,1-b]quinazoline have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These include various azolopyrimidoquinolines and pyrimidoquinazolines which have shown promising results in reducing inflammation and pain (El-Gazzar et al., 2009). This highlights the potential of this compound and its derivatives in pain management and inflammatory disorders.
Antitumor Activity
Quinazoline derivatives, including those related to 5-methyl-11-oxo-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide, have been explored for their antitumor properties. Compounds like CB30865, a quinazolin-4-one antitumor agent, have shown high growth-inhibitory activity and possess unique biochemical characteristics, such as non-phase specific cell-cycle arrest. Efforts to increase the water solubility of these compounds have led to the creation of more potent cytotoxic agents (Bavetsias et al., 2002). This points to the potential of pyrido[2,1-b]quinazoline derivatives in cancer therapy.
Structural Analysis
The crystal structure of compounds related to 5-methyl-11-oxo-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide has been determined through X-ray diffraction analysis. This structural information is crucial for understanding the chemical and biological properties of these compounds (Rajnikant et al., 2000).
Mécanisme D'action
Target of Action
The primary targets of the compound are yet to be identified. It has been observed that compounds bearing a methyl substituent instead of the ethyl group in ester function are more active analogs .
Mode of Action
The compound has been associated with calcium channel modulatory activity . This suggests that it may interact with calcium channels, potentially altering their function and leading to changes in cellular processes.
Propriétés
IUPAC Name |
5-methyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-16-11-8-9(13(15)18)5-6-10(11)14(19)17-7-3-2-4-12(16)17/h5-6,8,12H,2-4,7H2,1H3,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHFARFGGFWKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2917890.png)

![3-((2-Chloro-6-fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2917892.png)

![5-(3-chlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2917895.png)

![N-(3-chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917898.png)

![1-[(5-Chlorothiophen-2-yl)sulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2917901.png)



